Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
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Overview
Description
“Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is represented by the formula C8H4ClF3N2 .Chemical Reactions Analysis
Benzimidazole derivatives are known to neutralize acids in exothermic reactions to form salts plus water . They may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Scientific Research Applications
1. Synthesis of Fluorinated Heterocyclic Compounds
A series of derivatives of 6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole and 5-fluoro-2-methylN-phenyl-1H-benzo[d]imidazol-6-amine were synthesized. These compounds were screened for antibacterial and anti-inflammatory activity, demonstrating moderate effects in these areas. This indicates the potential of 6-chloro-5-fluoro-2-(trifluoromethyl) benzimidazole derivatives in the field of medicinal chemistry, particularly for their antimicrobial and anti-inflammatory properties (Binoy et al., 2021).
2. Antiviral Properties
4,6-difluorobenzimidazoles, with various groups substituted at the 5-position, showed significant antiherpes activity against the herpes simplex virus type 1 (HSV-1) without notable cytotoxicity. This suggests that benzimidazole derivatives can be promising agents in antiviral therapy, particularly against herpes viruses (Kharitonova et al., 2015).
3. Chemoenzymatic Synthesis and Antiviral Activity
Benzimidazoles containing different substituents demonstrated selective antiherpes activity, highlighting their potential as selective agents in antiviral therapy. The study emphasizes the role of chemoenzymatic synthesis in creating novel benzimidazole derivatives with specific biological activities (Kharitonova et al., 2016).
4. Interaction with DNA and Antibacterial Properties
Benzimidazole derivatives showed the ability to intercalate into DNA, forming complexes that might block DNA replication, thereby exerting antimicrobial activity. This points to their potential use in antibacterial therapies, especially against drug-resistant strains (Zhang et al., 2014).
5. Synthesis of Fluorosugar Analogues of Benzimidazole
Fluorinated benzimidazole nucleosides were synthesized as antivirals with potentially increased stability of the glycosidic bond, indicating the importance of structural modification in enhancing the therapeutic potential and stability of drug molecules (Gudmundsson et al., 2000).
6. Antihistaminic Activity of Benzimidazole Derivatives
Benzimidazole derivatives were synthesized and screened for antihistaminic activity, highlighting their potential in treating allergic diseases due to their low toxicity and effectiveness (Gadhave et al., 2012).
Safety And Hazards
Future Directions
Benzimidazole derivatives, including “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-”, continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their potential therapeutic uses .
properties
IUPAC Name |
5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCGSNWJZYZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237658 |
Source
|
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
CAS RN |
89426-96-0 |
Source
|
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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